N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-2-phenylethanamine
Description
N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-2-phenylethanamine is a synthetic compound featuring a benzyl core substituted with a methoxy group at the 3-position and a 3-methyl-1,2,4-oxadiazol-5-yl methoxy group at the 4-position. The 2-phenylethanamine moiety is attached via a methylene bridge. This structure combines aromatic, heterocyclic, and amine functionalities, making it a candidate for pharmacological exploration, particularly in receptor modulation due to its similarity to known bioactive scaffolds .
Properties
Molecular Formula |
C20H23N3O3 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[[3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]methyl]-2-phenylethanamine |
InChI |
InChI=1S/C20H23N3O3/c1-15-22-20(26-23-15)14-25-18-9-8-17(12-19(18)24-2)13-21-11-10-16-6-4-3-5-7-16/h3-9,12,21H,10-11,13-14H2,1-2H3 |
InChI Key |
XADHUBUVWGKJNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)COC2=C(C=C(C=C2)CNCCC3=CC=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amidoximes with Carboxylic Acid Derivatives
Amidoximes react with acyl chlorides or anhydrides under basic conditions to form 1,2,4-oxadiazoles. For example:
- Step 1 : Reaction of acetamidoxime with chloroacetyl chloride yields 3-methyl-1,2,4-oxadiazole-5-carbonyl chloride.
- Step 2 : Nucleophilic displacement with methanol generates the methyl ester intermediate.
Reaction Conditions :
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Chloroacetyl chloride | Dichloromethane | 0–5°C | 78% |
| Methanol | Ethanol | Reflux | 85% |
[3+2] Cycloaddition of Nitriles with Hydroxylamine
Nitriles react with hydroxylamine derivatives to form oxadiazoles. For instance, 3-methyl-1,2,4-oxadiazole-5-methanol is synthesized via:
- Step 1 : Reaction of propionitrile with hydroxylamine hydrochloride in ethanol.
- Step 2 : Oxidation of the intermediate with potassium persulfate.
Functionalization of the Benzyl Scaffold
The methoxybenzyl backbone is constructed through electrophilic aromatic substitution and O-alkylation:
Synthesis of 3-Methoxy-4-Hydroxybenzaldehyde
Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a common starting material. Protection of the phenolic hydroxyl group with a tert-butyldimethylsilyl (TBS) ether, followed by Friedel-Crafts acylation, yields 3-methoxy-4-(protected-oxy)benzaldehyde.
O-Alkylation with Oxadiazole Methanol
The oxadiazole methanol undergoes Mitsunobu or Williamson ether synthesis with the deprotected benzaldehyde:
- Mitsunobu Conditions : DIAD, PPh₃, THF, 0°C to RT, 12h (Yield: 72%).
- Williamson Conditions : K₂CO₃, DMF, 80°C, 6h (Yield: 68%).
Reductive Amination for N-Benzylation
The final step introduces the 2-phenylethanamine group via reductive amination:
Imine Formation
3-Methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzaldehyde reacts with 2-phenylethanamine in methanol at 25°C for 4h to form the Schiff base.
Reduction to Secondary Amine
Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine in acidic conditions (pH 4–5, AcOH):
Optimization Data :
| Reducing Agent | Solvent | pH | Temp | Yield |
|---|---|---|---|---|
| NaBH₃CN | MeOH | 4.5 | 25°C | 81% |
| NaBH₄ | EtOH | 7.0 | 0°C | 43% |
Alternative Pathways
Nucleophilic Substitution with Benzyl Halides
A benzyl bromide intermediate (prepared via HBr/AcOH treatment of the alcohol) reacts with 2-phenylethanamine in DMF/K₂CO₃ at 60°C (Yield: 65%).
Mannich Reaction
A three-component Mannich reaction using:
- Amine : 2-Phenylethanamine
- Aldehyde : 3-Methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzaldehyde
- Acid Catalyst : HCl (0.1M) in ethanol, 50°C, 8h (Yield: 58%).
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.32–7.25 (m, 5H, Ph), 6.89 (d, J=8.4 Hz, 1H, ArH), 6.78 (s, 1H, ArH), 4.62 (s, 2H, OCH₂Oxadiazole), 3.85 (s, 3H, OCH₃), 3.72 (t, J=6.8 Hz, 2H, NCH₂), 2.88 (t, J=6.8 Hz, 2H, CH₂Ph), 2.42 (s, 3H, CH₃-oxadiazole).
- HRMS (ESI) : m/z calcd for C₂₀H₂₃N₃O₃ [M+H]⁺: 354.1818; found: 354.1815.
Challenges and Optimization
Oxadiazole Stability
The 1,2,4-oxadiazole ring is prone to hydrolysis under strongly acidic or basic conditions. Optimal pH (4–7) and low temperatures (0–25°C) are critical during synthesis.
Amination Selectivity
Competitive over-alkylation is mitigated by using a 1:1 molar ratio of aldehyde to amine and slow reagent addition.
Industrial-Scale Feasibility
Cost-Effective Steps
Regulatory Considerations
Residual palladium (from coupling reactions) must be <10 ppm, achievable via Chelex resin treatment.
Chemical Reactions Analysis
Types of Reactions
({3-METHOXY-4-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHOXY]PHENYL}METHYL)(2-PHENYLETHYL)AMINE: can undergo various chemical reactions:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced to form amines or other reduced heterocycles.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or reduced heterocycles.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
({3-METHOXY-4-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHOXY]PHENYL}METHYL)(2-PHENYLETHYL)AMINE: has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Pharmaceuticals: Investigation of its potential as an active pharmaceutical ingredient (API) for various therapeutic applications.
Mechanism of Action
The mechanism of action of ({3-METHOXY-4-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHOXY]PHENYL}METHYL)(2-PHENYLETHYL)AMINE involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: The compound could influence signaling pathways, such as those involving neurotransmitters or hormones, leading to various biological effects.
Comparison with Similar Compounds
Core Heterocyclic Modifications
- Y207-4452 (N-(2-methylbenzyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide) :
Replaces the benzyl-2-phenylethanamine group with a benzamide scaffold. The 3-phenyl-1,2,4-oxadiazole methoxy group is retained, but the absence of the amine moiety may reduce CNS-targeted activity compared to the target compound . - 4-methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide: Substitutes the oxadiazole ring with a thiadiazole (sulfur instead of oxygen).
Pharmacophore Variations
- Navacaprant (BTRX-335140): Contains a 3-methyl-1,2,4-oxadiazol-5-yl group attached to a quinoline core. While sharing the oxadiazole moiety, its larger quinoline-piperidine structure (MW: 453.562) suggests divergent pharmacokinetics and targets (e.g., kappa-opioid receptor antagonism) compared to the benzyl-phenylethanamine scaffold .
- Substituted-phenyl-1,2,4-oxadiazole-benzoxazine hybrids :
Combine oxadiazole with benzoxazine acetates. These hybrids exhibit enhanced anti-inflammatory activity but lack the phenylethanamine group, limiting CNS penetration .
Physicochemical Properties
The target compound’s moderate LogP and low solubility suggest optimization for prodrug strategies or formulation enhancements.
Biological Activity
N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-2-phenylethanamine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following properties:
| Property | Details |
|---|---|
| Molecular Formula | C21H25N3O4 |
| Molecular Weight | 383.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | HVGOIPSQPGCGRM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NOC(=N1)COC2=C(C=C(C=C2)CNCCC3=CC=CC=C3OC)OC |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxadiazole moiety is known for its antimicrobial and anticancer properties, suggesting that this compound may influence cellular pathways associated with cancer progression and microbial resistance.
Potential Mechanisms:
- Enzyme Modulation : The compound may bind to various enzymes or receptors, modulating their activity.
- Cellular Pathway Influence : Initial studies indicate that it could affect pathways related to tumor growth and resistance mechanisms in microbes.
Antimicrobial Activity
Preliminary studies have shown that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. This suggests that this compound could be effective against various bacterial strains.
Anticancer Potential
The unique structure of the compound may allow it to interact with cancer cells, potentially inhibiting their growth. Research into similar oxadiazole derivatives has indicated promising results in terms of anticancer activity, warranting further investigation into this compound's effects on cancer cell lines.
Case Studies and Research Findings
Recent studies have explored the biological activities of oxadiazole derivatives similar to this compound:
- Antiviral Activity : A study on N-phenylbenzamide derivatives demonstrated their ability to inhibit Hepatitis B virus (HBV) replication by increasing intracellular levels of APOBEC3G (A3G), a protein known to restrict viral replication .
- Antifungal Activity : Research on related compounds has shown notable antifungal activity against various strains, suggesting that this compound may also possess similar properties .
Summary of Biological Activities
| Activity Type | Details |
|---|---|
| Antimicrobial | Significant activity against bacteria |
| Anticancer | Potential inhibition of cancer cell growth |
| Antiviral | Inhibitory effects on HBV replication |
| Antifungal | Notable effects against fungal strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
